N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.16674822 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry: : The compound can be used as an intermediate in the synthesis of complex molecules.
Biology: : It may act as a ligand in protein binding studies.
Industry: : It could be employed in the development of specialty chemicals or materials.
5. Mechanism of Action: : The mechanism by which the compound exerts its effects: The adamantane group's rigidity and bulkiness provide structural stability, while the thiazole and isoxazole rings offer sites for biological interaction.
Molecular targets and pathways involved: These structures can interact with enzymes, potentially inhibiting their activity or altering their function. The compound might bind to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar compounds: : Compounds like adamantane derivatives, thiazole-containing molecules, and isoxazolecarboxamides share similar structural features.
Uniqueness: : The unique combination of adamantane, thiazole, and isoxazole rings in this compound offers distinct rigidity and potential bioactivity not found in simpler analogs.
This unique blend of structures in the compound might open up diverse applications across multiple scientific fields. Intriguing, right?
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-14-20(21(27-29-14)18-5-3-2-4-6-18)22(28)26-23-25-19(13-30-23)24-10-15-7-16(11-24)9-17(8-15)12-24/h2-6,13,15-17H,7-12H2,1H3,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILPRAVGOGDAQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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